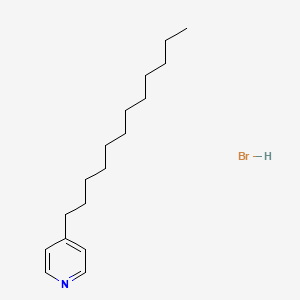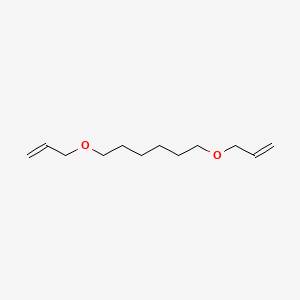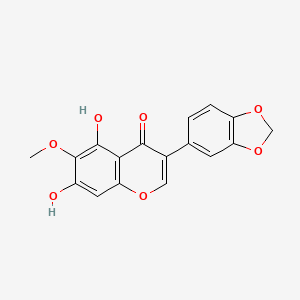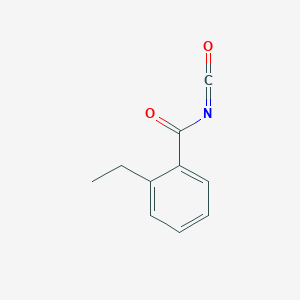
2-Ethylbenzoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbenzoyl isocyanate is an organic compound characterized by the presence of an isocyanate group (N=C=O) attached to a benzoyl group substituted with an ethyl group. This compound is part of the broader class of isocyanates, which are known for their high reactivity and widespread industrial applications, particularly in the production of polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbenzoyl isocyanate can be synthesized through various methods, including the phosgene process and non-phosgene methods. The phosgene process involves the reaction of an amine with phosgene (COCl₂), producing the isocyanate and hydrogen chloride as by-products . Non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as reagents .
Industrial Production Methods: The industrial production of this compound predominantly relies on the phosgene process due to its efficiency and high yield. due to the toxicity of phosgene, there is ongoing research into safer, non-phosgene methods that can be scaled up for industrial use .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzoyl isocyanate undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates) and with amines to form ureas.
Hydrolysis: Reacts with water to produce carbon dioxide and an amine.
Polymerization: Can react with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: Used in the formation of urethanes and ureas, respectively.
Water: Used in hydrolysis reactions.
Catalysts: Tertiary amines or metal salts (e.g., tin, iron, mercury) are often used to catalyze these reactions.
Major Products:
Urethanes (Carbamates): Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Scientific Research Applications
2-Ethylbenzoyl isocyanate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-ethylbenzoyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by compounds such as alcohols, amines, and water . This reactivity underlies its ability to form urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
2-Ethylbenzoyl isocyanate can be compared with other isocyanates such as:
Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its ethyl substitution on the benzoyl group can influence its reactivity and the properties of the resulting products .
Properties
CAS No. |
76729-39-0 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-ethylbenzoyl isocyanate |
InChI |
InChI=1S/C10H9NO2/c1-2-8-5-3-4-6-9(8)10(13)11-7-12/h3-6H,2H2,1H3 |
InChI Key |
MEJJWCCJHZOIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


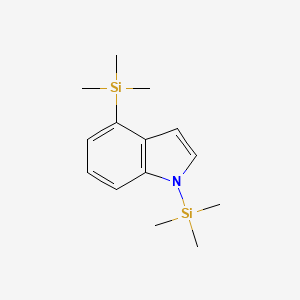

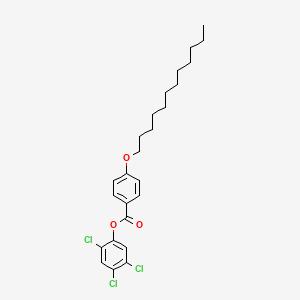
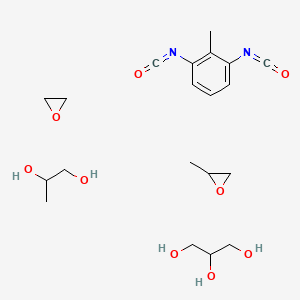
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
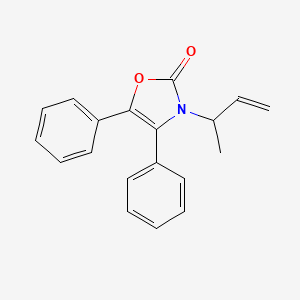
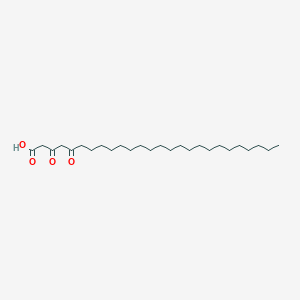
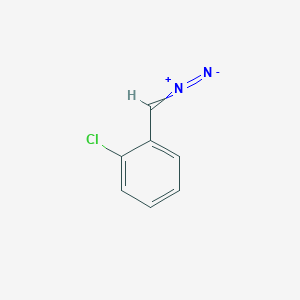
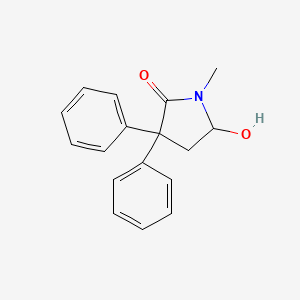
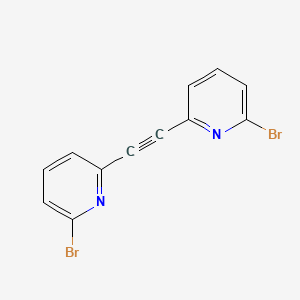
phosphane](/img/structure/B14432490.png)
